[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
The compound “[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine” is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This particular compound features two pyrazole rings, each substituted with a propyl group and connected via a methylamine bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine” typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine derivatives with ethyl acetoacetate.
Substitution with Propyl Groups: The pyrazole rings are then substituted with propyl groups using appropriate alkylating agents under basic conditions.
Coupling via Methylamine Bridge: The final step involves coupling the substituted pyrazole rings via a methylamine bridge, which can be achieved using formaldehyde and methylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the pyrazole rings, converting them into dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Imine derivatives
Reduction: Dihydropyrazole derivatives
Substitution: Various alkylated or acylated pyrazole derivatives
Scientific Research Applications
The compound “[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine” has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole rings can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity . The methylamine bridge may enhance binding affinity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazol-5-amine
- 5-Methyl-1-propyl-1H-pyrazol-3-amine
- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
Uniqueness
The uniqueness of “[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine” lies in its dual pyrazole structure connected via a methylamine bridge. This configuration provides enhanced stability and potential for diverse chemical modifications compared to simpler pyrazole derivatives .
Properties
Molecular Formula |
C15H25N5 |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-4-7-19-9-6-14(18-19)11-16-12-15-10-13(3)17-20(15)8-5-2/h6,9-10,16H,4-5,7-8,11-12H2,1-3H3 |
InChI Key |
FKQOPEYMPGKOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC(=NN2CCC)C |
Origin of Product |
United States |
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